molecular formula C6H13NO3 B1207403 (2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol CAS No. 117956-55-5

(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol

Cat. No.: B1207403
CAS No.: 117956-55-5
M. Wt: 147.17 g/mol
InChI Key: UBVOJPDDTVFNFJ-HSUXUTPPSA-N
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Description

(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl and diol groups. Its stereochemistry is defined by the (2R,3R,4R) configuration, which plays a crucial role in its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected pyrrolidine derivative.

    Hydroxymethylation: Introduction of the hydroxymethyl group is achieved through a hydroxymethylation reaction, often using formaldehyde and a base.

    Diol Formation: The diol groups are introduced via oxidation reactions, typically using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Stereoselective Reactions: Ensuring the correct stereochemistry is crucial, and this is often achieved through chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, sulfonates, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases related to enzyme dysregulation.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its unique reactivity and stereochemistry.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the enzyme’s conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol: Lacks the methyl group at position 1.

    (2R,3R,4R)-2-(hydroxymethyl)-1-ethylpyrrolidine-3,4-diol: Contains an ethyl group instead of a methyl group at position 1.

    (2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-triol: Contains an additional hydroxyl group.

Uniqueness

(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to selectively interact with enzymes and receptors makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVOJPDDTVFNFJ-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]([C@@H]([C@H]1CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151972
Record name 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-methyl-, (2R,3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117956-55-5
Record name 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-methyl-, (2R,3R,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117956555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-methyl-, (2R,3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol
Reactant of Route 2
(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol
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(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol
Reactant of Route 4
(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol
Reactant of Route 5
(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol
Reactant of Route 6
Reactant of Route 6
(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol

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